molecular formula C5H10ClNO B3052445 3-Chloro-2,2-dimethylpropanamide CAS No. 41461-75-0

3-Chloro-2,2-dimethylpropanamide

Cat. No.: B3052445
CAS No.: 41461-75-0
M. Wt: 135.59 g/mol
InChI Key: CCFNEVMWSYAQKL-UHFFFAOYSA-N
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Description

3-Chloro-2,2-dimethylpropanamide is an organic compound with the molecular formula C5H10ClNO and a molecular weight of 135.59 g/mol It is characterized by the presence of a chloro group and a dimethyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2,2-dimethylpropanamide can be synthesized through the reaction of 3-chloro-2,2-dimethylpropanoyl chloride with ammonia or an amine. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as hydroxide ions, under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride, under anhydrous conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-chloro-2,2-dimethylpropanamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its action are often related to its ability to form stable complexes with target molecules .

Comparison with Similar Compounds

  • 3-Chloro-2,2-dimethylpropanamine
  • 3-Hydroxy-2,2-dimethylpropanamide
  • 3-Chloro-N,N-dimethylpropanamide

Comparison: 3-Chloro-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of both a chloro group and a dimethyl group on the propanamide backbone.

Properties

IUPAC Name

3-chloro-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO/c1-5(2,3-6)4(7)8/h3H2,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFNEVMWSYAQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334539
Record name 3-Chloro-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41461-75-0
Record name 3-Chloro-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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